molecular formula C13H10Cl3NO3S B12623677 Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- CAS No. 915372-71-3

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)-

Cat. No.: B12623677
CAS No.: 915372-71-3
M. Wt: 366.6 g/mol
InChI Key: FBKVYMDYZWUZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- is a chemical compound with the molecular formula C13H10Cl3NO3S . This compound is characterized by the presence of a benzenesulfonamide group substituted with three chlorine atoms and a hydroxy-methylphenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with 2-hydroxy-5-methylaniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms with amines may result in the formation of sulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the hydroxy group in Benzenesulfonamide, 2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)- imparts unique chemical and biological properties compared to its analogs. This functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Properties

CAS No.

915372-71-3

Molecular Formula

C13H10Cl3NO3S

Molecular Weight

366.6 g/mol

IUPAC Name

2,4,5-trichloro-N-(2-hydroxy-5-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C13H10Cl3NO3S/c1-7-2-3-12(18)11(4-7)17-21(19,20)13-6-9(15)8(14)5-10(13)16/h2-6,17-18H,1H3

InChI Key

FBKVYMDYZWUZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.